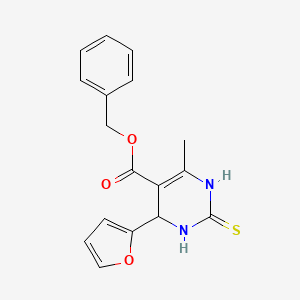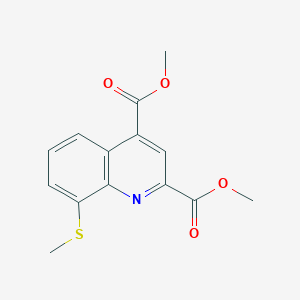
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester is a chemical compound with the molecular formula C13H11NO4S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester typically involves the esterification of 2,4-Quinolinedicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.
Industry: It may be used in the production of dyes, pigments, and other materials requiring quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar compounds to 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester include:
2,4-Quinolinedicarboxylic acid, 7-chloro-, 2,4-dimethyl ester: This compound has a chlorine atom instead of a methylthio group, which can affect its reactivity and applications.
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-: The non-esterified version of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
653570-19-5 |
|---|---|
Fórmula molecular |
C14H13NO4S |
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
dimethyl 8-methylsulfanylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)9-7-10(14(17)19-2)15-12-8(9)5-4-6-11(12)20-3/h4-7H,1-3H3 |
Clave InChI |
AWCRLAAHDRIYPQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC2=C1C=CC=C2SC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
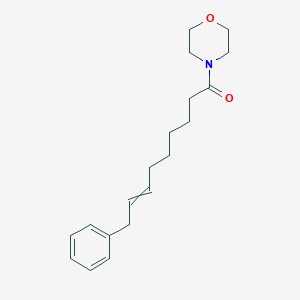
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)

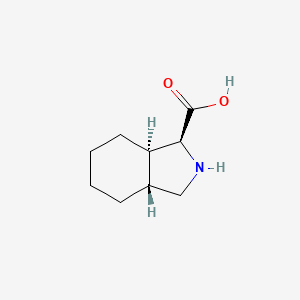
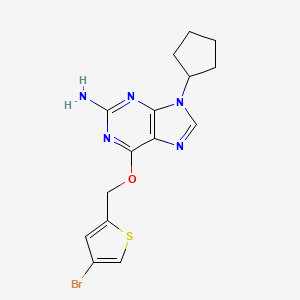


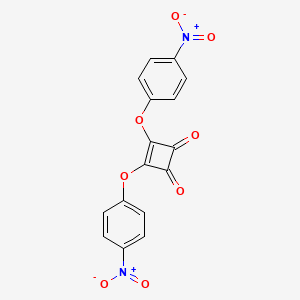
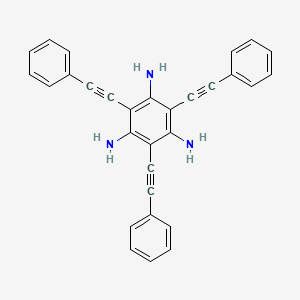
![2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane](/img/structure/B12524022.png)
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
